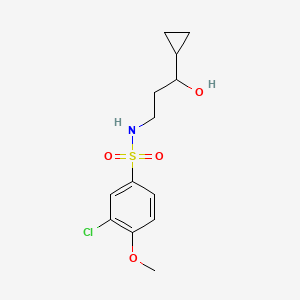

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine due to their antibacterial properties .

Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted. Without more specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds like Dimethylaminopropylamine, properties such as density, boiling point, and refractive index can be determined .Applications De Recherche Scientifique

Applications in Cancer Therapeutics

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide and its analogs show potential as anti-cancer agents. Studies like the one by Mun et al. (2012) have explored the structure-activity relationships of similar arylsulfonamide analogs, revealing their role as inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, a critical component in tumor growth and cancer progression. This research highlights the chemical modification strategies for optimizing these compounds as cancer therapeutics (Mun et al., 2012).

Enzyme Interaction Studies

Compounds like N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide have been studied for their interaction with enzymes. Wang et al. (2012) investigated a similar sulfonamide compound's in vitro and in vivo anti-cancer activity and pharmacological properties, including its effects on pancreatic cancer cells and enzyme interactions (Wang et al., 2012).

Computational and Structural Analysis

Studies like the one by Murthy et al. (2018) provide insights into the structural and electronic properties of related sulfonamide compounds. These studies often involve computational methods and spectroscopic tools to understand the compound's characteristics and potential applications (Murthy et al., 2018).

Development of Fluorescent Probes

Compounds with sulfonamide groups have been explored in the development of fluorescent probes for detecting various biological and chemical entities. For instance, Yin et al. (2014) developed cyanine-based fluorescent probes containing sulfonamide groups for detecting glutathione in cells and tissues, demonstrating the versatility of sulfonamide compounds in bioimaging and diagnostics (Yin et al., 2014).

Antimicrobial Activity

Sulfonamide compounds, similar to N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide, have been investigated for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives and evaluated their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S/c1-14-13-17(10-11-18(14)19)24(22,23)20-12-4-5-15-6-8-16(9-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPKBONWJZFRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)

![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)

![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982803.png)

![(2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2982806.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)

![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)